molecular formula C21H18FNO5S B3485160 4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER

4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER

Cat. No.: B3485160
M. Wt: 415.4 g/mol
InChI Key: RBJYGXLKCBYFJN-UHFFFAOYSA-N
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Description

4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER is a complex organic compound with the molecular formula C21H18FNO5S and a molecular weight of 415.444 g/mol . This compound is notable for its unique structure, which includes a fluorinated benzoic acid moiety and a nitro-phenylsulfanyl group attached to a cyclohexenyl ester.

Preparation Methods

The synthesis of 4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER typically involves multiple steps, including the preparation of intermediate compounds. . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorinated benzoic acid moiety may also contribute to its activity by enhancing its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER include:

Properties

IUPAC Name

[5,5-dimethyl-2-(4-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5S/c1-21(2)11-17(24)19(29-16-9-7-15(8-10-16)23(26)27)18(12-21)28-20(25)13-3-5-14(22)6-4-13/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJYGXLKCBYFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Reactant of Route 2
Reactant of Route 2
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Reactant of Route 3
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Reactant of Route 4
Reactant of Route 4
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Reactant of Route 5
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER
Reactant of Route 6
4-F-BENZOIC ACID 5,5-DI-ME-2-(4-NITRO-PHENYLSULFANYL)3-OXO-CYCLOHEX-1-ENYL ESTER

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